5-(2-Bromo-4-chlorophenyl)-1,3-oxazole
Description
Significance of Oxazole (B20620) Scaffolds in Modern Organic Synthesis and Chemical Research
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is not merely a synthetic curiosity but a core component in a multitude of naturally occurring and synthetic compounds with profound biological activities. nih.govthepharmajournal.com The utility of oxazole derivatives has expanded significantly over the years, marking them as crucial intermediates and pharmacophores in medicinal chemistry. nih.gov Their diverse applications stem from the unique electronic properties of the ring and its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. nrochemistry.com
Oxazole derivatives have been identified as pivotal in the development of drugs with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents. nih.govthepharmajournal.com The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activity. nih.gov For instance, marketed drugs such as the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole feature the oxazole core, underscoring its pharmacological relevance. scbt.com
Contextualizing Halogenated Aryl-Substituted Oxazole Derivatives in Advanced Heterocyclic Chemistry
The introduction of halogen atoms onto aryl substituents of heterocyclic compounds is a well-established strategy in medicinal chemistry and materials science. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. jlu.edu.cn Specifically, bromo- and chloro-substituents are of great interest. The bromine atom, in particular, is a versatile functional handle for further molecular elaboration through various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. smolecule.com
The presence of multiple, different halogen atoms, as in a bromo-chloro-phenyl moiety, offers the potential for regioselective functionalization, allowing for the stepwise and controlled synthesis of complex molecular architectures. Studies on various halogenated phenyl oxazole compounds have indicated that the type and position of the halogen substituent can profoundly influence biological activity, with some derivatives showing potent antimicrobial or antifungal properties. scbt.comjlu.edu.cn For example, research on other chlorinated and brominated phenyl oxazoles has demonstrated significant activity against various bacterial and fungal strains.
Research Rationale and Scope for the Investigation of 5-(2-Bromo-4-chlorophenyl)-1,3-oxazole
While specific research literature on this compound is not extensively documented in publicly accessible databases, its chemical structure provides a strong rationale for its investigation as a valuable building block in synthetic and medicinal chemistry.
Synthetic Accessibility: A highly plausible and efficient route for the synthesis of this compound is the Van Leusen oxazole synthesis. jlu.edu.cnfishersci.ca This reaction involves the base-mediated cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with an aldehyde. fishersci.casigmaaldrich.com In this case, the commercially available 2-bromo-4-chlorobenzaldehyde (B1282380) would serve as the aldehyde precursor. fishersci.casigmaaldrich.com The reaction typically proceeds under mild conditions to afford the desired 5-substituted oxazole. fishersci.ca
Scope for Research and Development: The unique substitution pattern of this compound makes it a promising candidate for several research avenues:
Synthetic Intermediate: The presence of two distinct halogen atoms (bromine at the 2-position and chlorine at the 4-position) on the phenyl ring presents an opportunity for selective cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds under various catalytic conditions can be exploited to introduce different substituents sequentially, leading to the creation of diverse and complex molecular libraries for drug discovery. The bromine at the ortho position to the oxazole linkage also introduces specific steric and electronic features that could be explored in the synthesis of novel ligands for catalysis or materials science applications.
Medicinal Chemistry: Based on the broad biological activities of related halogenated oxazoles, this compound is a prime candidate for biological screening. nih.gov The specific combination and positioning of the bromo and chloro substituents could lead to novel interactions with biological targets. Research could focus on evaluating its potential as an antimicrobial, antifungal, or anticancer agent. nih.govjlu.edu.cn The dihalogenated phenyl moiety is a common feature in molecules designed to inhibit various enzymes or receptors.
Below are data tables summarizing the general properties of the core oxazole structure and the specific identifiers for the title compound.
Table 1: General Properties of the 1,3-Oxazole Ring
| Property | Description |
| Formula | C₃H₃NO |
| Nature | Five-membered aromatic heterocycle |
| Heteroatoms | One oxygen (position 1), one nitrogen (position 3) |
| Reactivity | The oxazole ring can undergo electrophilic substitution, typically at the C5 position. The nitrogen atom is weakly basic. thepharmajournal.com |
| Significance | Core scaffold in numerous natural products and pharmaceuticals. nih.gov |
Table 2: Chemical Data for this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1834596-58-5 |
| Molecular Formula | C₉H₅BrClNO |
| Molecular Weight | 258.50 g/mol |
| Physical State | Predicted to be a solid at room temperature. |
| Purity (Commercial) | Typically available at ≥95% purity for research purposes. |
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromo-4-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEQCXOCMDGILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Pathways of 5 2 Bromo 4 Chlorophenyl 1,3 Oxazole
Reactivity of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is an aromatic heterocycle that exhibits a unique reactivity profile. It is a weakly basic compound, with the nitrogen at position 3 being the most likely site for protonation. thepharmajournal.compharmaguideline.com The acidity of the ring protons follows the order C2 > C5 > C4. thepharmajournal.com
Electrophilic Substitution Patterns and Regioselectivity
Electrophilic substitution on the oxazole (B20620) ring is generally challenging unless the ring is activated by electron-donating groups. thepharmajournal.compharmaguideline.com When such substitutions do occur, they preferentially take place at the C5 position. thepharmajournal.comtandfonline.com The presence of the 2-bromo-4-chlorophenyl group at C5, which is electron-withdrawing, would further deactivate the ring towards electrophilic attack. However, if forced under harsh conditions, any substitution would still be expected to favor the available positions on the oxazole ring, though specific regioselectivity in this substituted system is not widely documented. The reactivity order for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com
Ring Cleavage and Degradation Pathways
The oxazole ring is susceptible to cleavage under various conditions. Nucleophilic attack, particularly at the C2 position, often leads to ring opening rather than substitution. pharmaguideline.com This is because the C2 position is the most electron-deficient. pharmaguideline.com For instance, 2-lithio-oxazoles are known to be unstable and can break down into open-chain isocyanides. pharmaguideline.com The ring can also be opened by oxidizing agents such as potassium permanganate (B83412) and ozone. pharmaguideline.com Acid-catalyzed hydrolysis can lead to cleavage of the oxazole ring, and the stability is pH-dependent, with maximum stability often found in a pH range of 3-5. researchgate.net
Thermal and Photochemical Rearrangements (e.g., Boulton-Katritzky Rearrangement)
Oxazole derivatives can undergo thermal and photochemical rearrangements. A notable example is the Boulton-Katritzky rearrangement, which typically involves the rearrangement of 3- or 5-substituted 1,2,4-oxadiazoles but provides insight into the types of transformations heterocyclic systems can undergo. mdpi.comnih.govorganic-chemistry.orgresearchgate.net This rearrangement often proceeds under thermal conditions or in the presence of acid or base. researchgate.net For 1,3-oxazoles, photochemical reactions can lead to the formation of isomeric products. For example, irradiation of 2,5-diphenyloxazole (B146863) can yield 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. tandfonline.com While specific studies on the Boulton-Katritzky rearrangement of 5-(2-bromo-4-chlorophenyl)-1,3-oxazole are not available, the general principles suggest that under sufficient energy input, skeletal rearrangements are a plausible transformation pathway.
Reactivity of the Halogenated Phenyl Substituent
The 2-bromo-4-chlorophenyl group attached to the oxazole ring provides additional sites for chemical modification, primarily through reactions involving the halogen atoms.
Nucleophilic Aromatic Substitution on the Bromo-chlorophenyl Moiety
Nucleophilic aromatic substitution (SNAr) on the dihalogenated phenyl ring is a potential reaction pathway. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org The oxazole ring itself can act as a mildly electron-withdrawing group, which could facilitate SNAr reactions on the phenyl ring.
In terms of selectivity between the two halogens, the reactivity order in nucleophilic aromatic substitution is typically F > Cl > Br > I. masterorganicchemistry.comorganicchemistrytutor.com This is because the rate-determining step is the initial nucleophilic attack, which is favored by the more electronegative halogen that makes the attached carbon more electrophilic. organicchemistrytutor.comyoutube.com Therefore, a nucleophile would preferentially attack the carbon bearing the chlorine atom over the bromine atom. However, the leaving group ability (C-X bond cleavage) is the reverse (I > Br > Cl > F). Since the initial attack is usually rate-determining, chlorine is generally more reactive than bromine in SNAr. masterorganicchemistry.com
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Leaving Group | Electronegativity | C-X Bond Strength | General SNAr Reactivity |
|---|---|---|---|
| Chlorine | 3.16 | Stronger | More Reactive |
Organometallic Reactions at Halogenated Sites for Further Derivatization
The bromine and chlorine atoms on the phenyl ring are sites for organometallic reactions, which are crucial for creating new carbon-carbon or carbon-heteroatom bonds. libretexts.orgfiveable.me Metal-halogen exchange is a common method to generate organometallic reagents. wikipedia.org
There is a significant difference in reactivity between bromine and chlorine in these exchanges. The ease of metal-halogen exchange follows the order I > Br > Cl. wikipedia.org Therefore, it is possible to achieve selective metal-halogen exchange at the bromine position while leaving the chlorine atom intact. msu.edu Reagents like n-butyllithium or Grignard reagents (e.g., i-PrMgCl) are commonly used for this purpose. wikipedia.orgnih.gov The resulting organolithium or organomagnesium species can then be reacted with a variety of electrophiles to introduce new functional groups. nih.gov
Table 2: Selectivity in Organometallic Reactions
| Halogen | Position on Phenyl Ring | Reactivity in Metal-Halogen Exchange | Potential Reactions |
|---|---|---|---|
| Bromine | 2 | Higher | Selective metal-halogen exchange (e.g., with n-BuLi or Grignard reagents) followed by reaction with electrophiles. |
This selective reactivity allows for the stepwise derivatization of the this compound molecule, making it a versatile building block in organic synthesis.
Spectroscopic Elucidation of 5 2 Bromo 4 Chlorophenyl 1,3 Oxazole Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-(2-Bromo-4-chlorophenyl)-1,3-oxazole is expected to exhibit distinct signals corresponding to the protons on the oxazole (B20620) ring and the substituted phenyl ring.
Oxazole Protons: The 1,3-oxazole ring contains two protons, H-2 and H-4. The proton at the C-2 position (H-2) is anticipated to appear as a singlet in the downfield region, typically between δ 8.0 and 8.5 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The proton at the C-4 position (H-4) is also expected to be a singlet, appearing slightly upfield compared to H-2, likely in the range of δ 7.5 to 8.0 ppm.
Phenyl Protons: The 2-bromo-4-chlorophenyl group will show a characteristic splitting pattern for its three aromatic protons. The proton at the C-3' position, being ortho to both the bromine and the oxazole-substituted carbon, would likely appear as a doublet. The proton at C-5', positioned between the chlorine atom and a hydrogen, would also be a doublet. The proton at C-6', ortho to the bromine, would likely be a doublet of doublets. These aromatic protons are expected to resonate in the region of δ 7.4 to 7.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Oxazole Carbons: The carbon atoms of the oxazole ring are expected to resonate at distinct chemical shifts. The C-2 carbon, being adjacent to both heteroatoms, will be the most downfield, likely in the range of δ 150-160 ppm. The C-5 carbon, attached to the phenyl ring, is also expected in a similar downfield region. The C-4 carbon will likely appear more upfield, around δ 120-130 ppm.
Phenyl Carbons: The carbon atoms of the 2-bromo-4-chlorophenyl ring will exhibit six distinct signals. The carbon atom attached to the oxazole ring (C-1') and the carbons bearing the bromine (C-2') and chlorine (C-4') atoms will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons (C-3', C-5', C-6') will appear in the typical aromatic region of δ 125-140 ppm.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (Oxazole) | 8.1 - 8.4 | s |
| H-4 (Oxazole) | 7.6 - 7.9 | s |
| Aromatic Protons | 7.4 - 7.9 | m |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| C-2 (Oxazole) | 151 - 155 | |
| C-4 (Oxazole) | 122 - 128 | |
| C-5 (Oxazole) | 148 - 152 | |
| C-1' (Phenyl) | 128 - 132 | |
| C-2' (Phenyl, C-Br) | 118 - 122 | |
| C-3' (Phenyl) | 131 - 135 | |
| C-4' (Phenyl, C-Cl) | 134 - 138 | |
| C-5' (Phenyl) | 127 - 131 | |
| C-6' (Phenyl) | 130 - 134 |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds within the molecule.
Aromatic C-H Stretching: Absorption bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic phenyl and oxazole rings.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the oxazole and phenyl rings are expected to appear in the 1500-1650 cm⁻¹ region.
C-O-C Stretching: The C-O-C stretching vibration of the ether linkage within the oxazole ring typically gives a strong absorption band in the range of 1050-1250 cm⁻¹.
C-Br and C-Cl Stretching: The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Oxazole) | 1600 - 1650 |
| C=C Stretch (Aromatic/Oxazole) | 1500 - 1600 |
| C-O-C Stretch (Oxazole) | 1050 - 1150 |
| C-Cl Stretch | 700 - 800 |
| C-Br Stretch | 550 - 650 |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For This compound , high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₉H₄BrClNO.
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion. The fragmentation pattern would likely involve the cleavage of the oxazole ring and the loss of halogen atoms or other small fragments.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 256.9/258.9/260.9 | Molecular ion cluster showing isotopic patterns for Br and Cl |
| [M-Br]⁺ | 178/180 | Loss of bromine atom |
| [M-Cl]⁺ | 222/224 | Loss of chlorine atom |
| [C₇H₄BrCl]⁺ | 204.9/206.9/208.9 | Fragment corresponding to the 2-bromo-4-chlorophenyl cation |
Note: The m/z values are for the most abundant isotopes and are predicted. The actual spectrum will show a complex isotopic pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The This compound molecule contains both a phenyl ring and an oxazole ring, which constitute a conjugated system.
The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol (B129727), is expected to exhibit absorption bands corresponding to π → π* transitions. The presence of the halogen substituents may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted phenyl oxazole. One would anticipate strong absorption bands in the range of 250-350 nm.
Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | 260 - 290 |
| π → π* | 300 - 340 |
Note: These are predicted values based on analogous structures and may vary from experimental results.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for analyzing mixtures. For a compound like This compound , a reversed-phase HPLC method would be suitable.
A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector, set at one of the absorption maxima determined by UV-Vis spectroscopy. A pure sample would exhibit a single, sharp peak at a specific retention time under defined chromatographic conditions. The presence of multiple peaks would indicate impurities.
General HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 275 nm) |
| Injection Volume | 10 µL |
Note: This is a general method and would require optimization for specific analytical needs.
Computational and Theoretical Investigations of 5 2 Bromo 4 Chlorophenyl 1,3 Oxazole
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of electronic structure and energy landscapes.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electronic energy for various atomic arrangements until the lowest energy state is found. The wB97XD functional, which includes long-range corrections, is often effective for describing systems with hydrogen bonding, while the B3LYP method is also commonly employed with various basis sets like 6-31+G(d,p) or 6-311+G(d,p) for structural and electronic property calculations. mdpi.comresearchgate.netnih.gov
Interactive Table: Predicted Geometrical Parameters for 5-(2-Bromo-4-chlorophenyl)-1,3-oxazole from DFT Calculations
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability Predictions
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. malayajournal.org
In the case of this compound, the HOMO is likely to be distributed over the electron-rich oxazole (B20620) and phenyl rings. Conversely, the LUMO may be localized on the phenyl ring, influenced by the electron-withdrawing halogen atoms. The HOMO-LUMO energy gap can be precisely calculated using DFT methods and provides valuable information on the molecule's electronic behavior. nih.gov
Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. malayajournal.org It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding. malayajournal.orgresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (usually colored blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring, indicating these as primary sites for electrophilic attack. The hydrogen atoms of the phenyl ring would exhibit positive potential. The halogen atoms, with their electron-withdrawing nature, would also influence the electrostatic potential distribution on the phenyl ring.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment.
Conformational Analysis and Energetic Minima
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the 2-bromo-4-chlorophenyl group to the 1,3-oxazole ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformations (energetic minima) and the energy barriers between them. The global minimum conformation represents the most likely structure of the molecule in its ground state.
Intermolecular Interaction Studies (e.g., with model solvent systems)
Understanding how a molecule interacts with its surroundings is crucial, and this can be simulated by placing the molecule in a box of solvent molecules, such as water or an organic solvent. Molecular dynamics simulations can then track the movements and interactions of all the molecules over time. These studies can reveal the formation of hydrogen bonds, halogen bonds, and other non-covalent interactions between this compound and the solvent. For instance, the nitrogen and oxygen atoms of the oxazole ring could act as hydrogen bond acceptors. The bromine and chlorine atoms could also participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in medicinal and materials chemistry.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While specific molecular dynamics (MD) simulation studies for this compound are not available in published literature, the application of this computational technique is essential for understanding the molecule's dynamic behavior and structural stability. MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. For molecules like this compound, MD simulations could elucidate the rotational dynamics around the single bond connecting the phenyl and oxazole rings, revealing the preferred spatial orientation of the two ring systems and the energy barriers between different conformations.
Simulations on the parent oxazole ring have shown that its excited-state decay is an ultrafast process involving potential ring-opening and ring-closure. researchgate.netiaea.org These fundamental dynamic pathways, which involve the cleavage of the O-C bond, could be significantly influenced by the presence of the bulky 2-bromo-4-chlorophenyl substituent at the 5-position. researchgate.net An MD study would clarify how this substituent affects the planarity and stability of the oxazole ring and its interactions with solvent molecules or potential biological receptors. nih.govajchem-a.com By simulating the molecule in an aqueous environment, for instance, one could analyze the stability of its hydration shell and predict its behavior in a physiological context. The resulting data, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would quantify the molecule's structural stability and the flexibility of its constituent atoms over the simulation period. nih.govajchem-a.com
In Silico Prediction of Chemical Properties and Reactivity Profiles
In silico methods allow for the prediction of a molecule's physicochemical properties and reactivity before its synthesis and experimental analysis. These computational tools are crucial in modern drug discovery and materials science for screening virtual libraries and prioritizing candidates. nih.gov For this compound, several key properties can be calculated based on its structure.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₅BrClNO | - |
| Molecular Weight | 258.50 g/mol | Calculated |
| CAS Number | 1834596-58-5 | - |
| XLogP3 | 3.9 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
| Rotatable Bonds | 1 | Predicted |
| Topological Polar Surface Area | 26.03 Ų | Predicted |
| Canonical SMILES | Clc1ccc(-c2cnco2)c(Br)c1 | - |
The chemical reactivity of this compound is dictated by its distinct functional components: the halo-substituted phenyl ring and the oxazole ring.
Oxazole Ring Reactivity : The 1,3-oxazole ring is an aromatic heterocycle. Its reactivity is complex; it can be susceptible to attack by both electrophiles and nucleophiles depending on the reaction conditions and the specific atom within the ring. The ring is generally considered electron-deficient.
Carbon-Bromine Bond Reactivity : The C-Br bond on the phenyl ring is a key site for synthetic modification. Halogenated oxazoles are known to be valuable building blocks in organic synthesis. Specifically, the aryl bromide moiety can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, making the compound a versatile intermediate for creating more complex derivatives. chemrxiv.org
Advanced Research Applications of 5 2 Bromo 4 Chlorophenyl 1,3 Oxazole As a Chemical Entity
Role as a Key Synthetic Intermediate for Complex Organic Molecules
The structural features of 5-(2-Bromo-4-chlorophenyl)-1,3-oxazole make it a highly valuable intermediate in the synthesis of complex organic molecules. The presence of both bromine and chlorine atoms on the phenyl ring offers opportunities for selective functionalization, and the oxazole (B20620) core itself can undergo various chemical reactions.
Precursor in Divergent Multistep Organic Synthesis
In the realm of divergent organic synthesis, where a common precursor is utilized to create a library of diverse molecular structures, this compound shows considerable promise. The bromine atom is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide range of molecular fragments, thereby enabling the synthesis of a multitude of derivatives from a single starting material.
For instance, the bromine atom can readily participate in Suzuki-Miyaura reactions with various boronic acids, Stille couplings with organostannanes, Sonogashira couplings with terminal alkynes, and Heck reactions with alkenes. The chlorine atom, being generally less reactive under these conditions, can either be retained in the final molecule or be targeted for substitution in a subsequent step, further expanding the synthetic possibilities.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Potential Product Structure |
|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | 5-(2-Aryl-4-chlorophenyl)-1,3-oxazole |
| Stille | Organostannane | 5-(2-Alkyl/Aryl-4-chlorophenyl)-1,3-oxazole |
| Sonogashira | Terminal Alkyne | 5-(2-Alkynyl-4-chlorophenyl)-1,3-oxazole |
| Heck | Alkene | 5-(2-Alkenyl-4-chlorophenyl)-1,3-oxazole |
This table illustrates the potential transformations based on the known reactivity of similar bromo-substituted aromatic compounds.
Building Block for the Construction of Diverse Heterocyclic Systems
The oxazole ring is not merely a passive scaffold; it can actively participate in chemical transformations to construct new and diverse heterocyclic systems. A notable example is the Diels-Alder reaction, where oxazoles can function as dienes, reacting with various dienophiles to yield substituted pyridines. thieme-connect.de This reactivity opens a pathway to a vast array of nitrogen-containing heterocyclic compounds, which are of great importance in medicinal chemistry and materials science.
Furthermore, the halogen substituents on the phenyl ring of this compound can be exploited to facilitate intramolecular cyclization reactions. Following the introduction of a suitable functional group via cross-coupling, a subsequent intramolecular reaction can lead to the formation of fused heterocyclic systems, such as oxazolo[5,4-b]pyridines. chromatographyonline.com
Table 2: Potential for Building Diverse Heterocyclic Systems
| Reaction Type | Reactant | Resulting Heterocyclic System |
|---|---|---|
| Diels-Alder Reaction | Alkyne | Furan derivative |
| Diels-Alder Reaction | Alkene | Pyridine (B92270) derivative |
| Intramolecular Cyclization | Functionalized Intermediate | Fused oxazole systems |
This table outlines potential synthetic routes to other heterocyclic structures starting from the oxazole core.
Exploration in the Design of Novel Catalyst Ligands
The field of catalysis heavily relies on the design and synthesis of novel ligands that can modulate the activity and selectivity of metal catalysts. Heterocyclic compounds, particularly those containing nitrogen atoms like oxazoles, are excellent candidates for ligand development. The nitrogen atom in the 1,3-oxazole ring of this compound can act as a coordination site for a transition metal.
The electronic properties of the ligand, which are crucial for its performance, can be systematically tuned by the substituents on the phenyl ring. The electron-withdrawing nature of the bromine and chlorine atoms in this compound would influence the electron density at the metal center, thereby affecting the catalytic cycle. While direct research on ligands derived from this specific molecule is not yet reported, the broader class of oxazole-containing ligands has been investigated in various catalytic applications. There is potential to develop chiral versions of this molecule for use in asymmetric catalysis, a critical area in the synthesis of enantiomerically pure pharmaceuticals.
Development as a Reference Standard in Analytical Chemistry
The accurate detection and quantification of halogenated organic compounds in various matrices are of paramount importance for environmental monitoring and human health risk assessment. nih.gov This necessitates the availability of high-purity, well-characterized reference standards. astm.org
This compound, with its precise molecular weight and structure, is a candidate for development as an analytical reference standard. Such a standard would be invaluable for the validation and calibration of analytical instrumentation, particularly for methods like gas chromatography-mass spectrometry (GC-MS), which are commonly used for the analysis of persistent organic pollutants. restek.com The availability of certified reference materials is a cornerstone of quality assurance in analytical laboratories, ensuring the reliability and comparability of data generated across different studies and regulatory bodies.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-(2-Aryl-4-chlorophenyl)-1,3-oxazole |
| 5-(2-Alkyl/Aryl-4-chlorophenyl)-1,3-oxazole |
| 5-(2-Alkynyl-4-chlorophenyl)-1,3-oxazole |
| 5-(2-Alkenyl-4-chlorophenyl)-1,3-oxazole |
| Furan |
| Pyridine |
| Oxazolo[5,4-b]pyridines |
| Palladium tetrakis(triphenylphosphine) |
| Organostannane |
| Terminal Alkyne |
| Alkene |
Future Directions and Emerging Research Avenues for 5 2 Bromo 4 Chlorophenyl 1,3 Oxazole Research
Development of Innovative and Highly Efficient Synthetic Routes
The synthesis of substituted oxazoles is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods remains a critical research endeavor. mdpi.com For 5-(2-bromo-4-chlorophenyl)-1,3-oxazole, future synthetic strategies will likely focus on overcoming the limitations of traditional methods, such as the classic van Leusen oxazole (B20620) synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov
Future research could explore one-pot multicomponent reactions, flow chemistry, and microwave-assisted synthesis to enhance reaction rates, improve yields, and simplify purification processes. mdpi.com The development of novel catalytic systems, potentially involving earth-abundant metals, could offer more sustainable alternatives to precious metal catalysts often used in cross-coupling reactions to introduce the substituted phenyl group. researchgate.net Furthermore, the direct C-H functionalization of a pre-formed oxazole ring with the 2-bromo-4-chlorophenyl moiety represents a highly atom-economical approach that warrants investigation.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Microwave-Assisted van Leusen Synthesis | Rapid reaction times, higher yields. mdpi.com | Requires specialized equipment. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Initial setup costs can be high. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste. | Optimization of reaction conditions for multiple steps can be complex. |
| Direct C-H Arylation | High atom economy, fewer synthetic steps. | Regioselectivity control can be challenging. researchgate.net |
Exploration of Unconventional Reactivity Pathways and Transformations
The dual halogenation of the phenyl ring in this compound provides a unique platform for exploring selective and unconventional reactivity. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective cross-coupling reactions. This would allow for the stepwise introduction of different functional groups, leading to the synthesis of highly complex and diverse molecular architectures.
Future research should focus on developing catalytic systems that can selectively activate the C-Br bond in the presence of the C-Cl bond, or vice versa. This could be achieved through the fine-tuning of ligands, catalysts, and reaction conditions. Moreover, the exploration of less conventional transformations, such as photoredox catalysis or electrosynthesis, could unlock novel reactivity patterns for this compound, leading to the formation of previously inaccessible derivatives. The oxazole ring itself can participate in various cycloaddition reactions, and the influence of the halogenated phenyl substituent on this reactivity is an area ripe for investigation. e-bookshelf.de
Application of Advanced In Situ Spectroscopic Characterization Techniques
To gain a deeper understanding of the reaction mechanisms underlying the synthesis and transformation of this compound, the application of advanced in situ spectroscopic techniques is paramount. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy can provide real-time information on the formation of intermediates, reaction kinetics, and the influence of various parameters on the reaction pathway. globalresearchonline.netresearchgate.net
This data is invaluable for optimizing reaction conditions to maximize yield and minimize by-product formation. globalresearchonline.net For instance, in situ monitoring could elucidate the mechanism of selective C-Br versus C-Cl bond activation, providing crucial insights for the rational design of more efficient catalysts. Furthermore, these techniques can be coupled with calorimetric measurements to provide a comprehensive thermodynamic and kinetic profile of the reactions involving this compound.
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application Example |
| ReactIR (FT-IR) | Real-time tracking of functional group changes. | Monitoring the consumption of starting materials and formation of the oxazole ring. |
| In Situ NMR | Detailed structural information on intermediates and products. | Identifying transient intermediates in a multi-step synthesis. |
| Raman Spectroscopy | Sensitive to changes in molecular vibrations, particularly for non-polar bonds. | Studying catalyst-substrate interactions and changes in the aromatic system. |
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Research
Table 3: Applications of AI and Machine Learning in Chemical Research
| Application Area | Specific Task | Potential Impact |
| Retrosynthesis | Proposing novel synthetic pathways. | Accelerating the design of synthetic strategies. nih.govcas.org |
| Reaction Outcome Prediction | Predicting reaction yields and regioselectivity. nih.govdigitellinc.com | Reducing the number of experiments needed for optimization. digitellinc.com |
| Property Prediction | Predicting physicochemical and biological properties of new derivatives. astrazeneca.com | Guiding the design of molecules with desired functionalities. |
Q & A
Q. What are the common synthetic routes for 5-(2-Bromo-4-chlorophenyl)-1,3-oxazole, and how are reaction conditions optimized?
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- Methodological Answer : 1H/13C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and oxazole ring carbons (δ 150–160 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 287). Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress, while HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%). IR spectroscopy detects C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : In vitro studies show aromatase inhibition (IC₅₀ = 1.2 µM) via competitive binding to the enzyme’s active site, as validated by AutoDock simulations . Anticancer activity against MCF-7 cells (GI₅₀ = 8.5 µM) is attributed to apoptosis induction via caspase-3 activation. Structure-activity relationship (SAR) studies suggest bromine and chlorine substituents enhance lipophilicity and target binding .
Q. How do halogen substituents (Br, Cl) influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing effects of Br and Cl lower the HOMO energy (-9.2 eV), increasing electrophilicity. This enhances reactivity in Suzuki-Miyaura couplings (e.g., with phenylboronic acid) and nucleophilic substitutions. Hammett constants (σpara: Br = 0.23, Cl = 0.47) predict regioselectivity in electrophilic aromatic substitution .
Q. What are the key considerations for scaling up synthesis in academic labs?
- Methodological Answer : Use continuous flow reactors to improve heat management and reduce side reactions. Optimize stoichiometry (1:1.1 aldehyde:TosMIC ratio) and employ green solvents (e.g., ethanol) for sustainability. Monitor reaction progress via inline FTIR or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the compound’s molecular structure?
Q. What computational methods predict binding affinities with biological targets like PLK-1?
- Methodological Answer : Molecular docking (AutoDock Vina) with PLK-1 (PDB: 2OWB) identifies hydrogen bonds between the oxazole nitrogen and Arg136 (ΔG = -9.8 kcal/mol). Molecular dynamics (MD) simulations (AMBER) over 100 ns assess stability (RMSD < 2.0 Å). Free-energy perturbation (FEP) calculates relative binding energies (ΔΔG = -2.3 kcal/mol for bromine substitution) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.5 µM) arise from assay variability (e.g., ATP concentration in kinase assays). Use standardized protocols (e.g., NIH/NCATS guidelines) and validate with orthogonal assays (SPR for binding, cell viability for cytotoxicity). Meta-analysis of SAR data identifies substituent-dependent activity cliffs .
Q. What strategies improve regioselectivity in derivatization reactions?
- Methodological Answer : Directed ortho-metalation (DoM) with LDA at -78°C installs substituents at the 4-position of the oxazole. Protecting groups (e.g., SEM for NH) prevent undesired side reactions. DFT calculations (B3LYP/6-311+G*) predict transition-state energies to guide catalyst selection (e.g., Pd(OAc)₂ for Suzuki couplings) .
Q. How do molecular electrostatic potentials (MEPs) explain substituent effects on reactivity?
- Methodological Answer : MEP maps (calculated at MP2/cc-pVTZ) show electron-deficient regions near Br/Cl substituents (σ-hole potentials: +15 kcal/mol), favoring halogen bonding with nucleophiles. NBO analysis quantifies charge transfer (0.12 e⁻ from oxazole to Br), correlating with enhanced electrophilicity in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
